molecular formula C11H23NO5 B12057375 (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate

Cat. No.: B12057375
M. Wt: 250.30 g/mol
InChI Key: URQQEIOTRWJXBA-SFFPXEBQSA-N
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Description

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry and the presence of a labeled nitrogen isotope (^15N), which can be useful in tracing studies and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

    Introduction of the ^15N Isotope: The ^15N isotope is introduced through a nucleophilic substitution reaction, where the nitrogen source is labeled with ^15N.

    Formation of the Pentanoic Acid Backbone: The protected amino acid is then coupled with a suitable carboxylic acid derivative to form the pentanoic acid backbone.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, especially when it is protected.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its labeled nitrogen isotope (^15N) makes it valuable for mechanistic studies and tracing experiments.

Biology

In biological research, the compound can be used to study metabolic pathways involving amino acids. The ^15N label allows for precise tracking of nitrogen atoms through various biochemical processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique isotopic labeling can also be useful in quality control and process optimization.

Mechanism of Action

The mechanism by which (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The ^15N label allows researchers to study these interactions in detail, providing insights into the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
  • (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Uniqueness

Compared to similar compounds, (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate is unique due to its specific stereochemistry and the presence of the ^15N isotope. This labeling provides distinct advantages in research applications, particularly in studies involving nitrogen metabolism and protein interactions.

Properties

Molecular Formula

C11H23NO5

Molecular Weight

250.30 g/mol

IUPAC Name

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i12+1;

InChI Key

URQQEIOTRWJXBA-SFFPXEBQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C.O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O

Origin of Product

United States

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